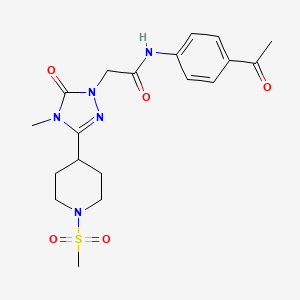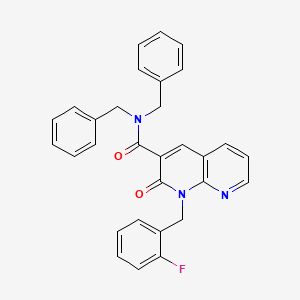![molecular formula C17H23FN2O2 B2651701 N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide CAS No. 1356703-91-7](/img/structure/B2651701.png)
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide, also known as ESN364, is a chemical compound that has emerged as a promising candidate for drug development in recent years.
Mecanismo De Acción
The exact mechanism of action of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. In cancer research, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid plaques. In Parkinson's disease research, this compound has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has several advantages for lab experiments, including its potent activity against a variety of diseases, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide, including:
1. Further exploration of its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigation of its potential as a neuroprotective agent in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
3. Development of more potent and selective analogs of this compound.
4. Exploration of its potential as a tool for studying the role of CK2, beta-secretase, and monoamine oxidase B in disease progression.
5. Investigation of its potential as a therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
Conclusion
This compound is a promising chemical compound that has shown potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its multi-step synthesis process has been well-established, and its mechanism of action is currently being investigated. While this compound has several advantages for lab experiments, there is still much to be learned about its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and explore its potential in other diseases.
Métodos De Síntesis
The synthesis of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-difluoropyridine-4-carboxylic acid with N-methylpiperazine to form the intermediate 2-fluoro-N-methylpyridine-4-carboxamide. This intermediate is then reacted with 3-ethoxy-1-aminobutane in the presence of a catalyst to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has demonstrated potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, this compound has shown potential as a neuroprotective agent by reducing the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
N-(3-ethoxyspiro[3.4]octan-1-yl)-2-fluoro-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-3-22-14-11-13(17(14)7-4-5-8-17)20(2)16(21)12-6-9-19-15(18)10-12/h6,9-10,13-14H,3-5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATAHSADCLJGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)N(C)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)
![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)
![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)
![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)


